molecular formula C26H29N3O2 B251547 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

Katalognummer B251547
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: HXYUDOBNXMOVQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide, also known as BRL-15572, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally similar to other compounds that have been shown to have beneficial effects in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide is related to its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission in the brain, and its dysfunction has been implicated in the pathophysiology of various psychiatric and neurological disorders. By blocking the activity of this receptor, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide can modulate dopamine signaling and potentially ameliorate the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its selective antagonism of the dopamine D3 receptor, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has also been shown to inhibit the reuptake of dopamine and norepinephrine, which can further modulate neurotransmission in the brain. N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of dopamine signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation of using N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide is its relatively low potency compared to other compounds that target the dopamine D3 receptor. This may limit its usefulness in certain experiments where high potency is required.

Zukünftige Richtungen

There are several future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide and its effects on neurotransmission in the brain.

Synthesemethoden

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide involves several steps, starting with the reaction of 4-benzylpiperazine with 4-nitrophenylacetic acid to produce 4-(4-nitrophenyl)piperazine. This intermediate is then reduced to 4-(4-aminophenyl)piperazine, which is subsequently reacted with 3-ethoxybenzoyl chloride to yield N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through various purification techniques.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have beneficial effects in the treatment of various diseases, including anxiety, depression, and schizophrenia. In particular, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Eigenschaften

Molekularformel

C26H29N3O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C26H29N3O2/c1-2-31-25-10-6-9-22(19-25)26(30)27-23-11-13-24(14-12-23)29-17-15-28(16-18-29)20-21-7-4-3-5-8-21/h3-14,19H,2,15-18,20H2,1H3,(H,27,30)

InChI-Schlüssel

HXYUDOBNXMOVQU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.